Methyl 5-butylpiperidine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-butylpiperidine-2-carboxylate is a chemical compound with the molecular formula C12H23NO2. It is a piperidine derivative that has gained significant attention in recent years due to its diverse range of applications in scientific research.
Mechanism of Action
The exact mechanism of action of Methyl 5-butylpiperidine-2-carboxylate is not fully understood. However, it is known to act as an inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting acetylcholinesterase, this compound increases the levels of acetylcholine in the brain, leading to enhanced cognitive function.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. It has also been shown to have anti-inflammatory and antioxidant effects, making it a potential therapeutic agent for various inflammatory diseases.
Advantages and Limitations for Lab Experiments
Methyl 5-butylpiperidine-2-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and is readily available in large quantities. It has also been extensively studied, making it a well-characterized compound. However, it also has some limitations, including its potential toxicity and the need for careful handling.
Future Directions
There are several future directions for research on Methyl 5-butylpiperidine-2-carboxylate. One area of interest is its potential as a treatment for neurological disorders such as Parkinson's disease and Alzheimer's disease. Another area of interest is its potential as a therapeutic agent for various inflammatory diseases. Additionally, further studies are needed to fully understand its mechanism of action and to explore its potential as a drug candidate for various other diseases.
Synthesis Methods
Methyl 5-butylpiperidine-2-carboxylate is synthesized by the reaction of 5-butylpiperidine-2-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction proceeds through an esterification process, resulting in the formation of this compound as a white solid.
Scientific Research Applications
Methyl 5-butylpiperidine-2-carboxylate has a wide range of applications in scientific research, including medicinal chemistry, pharmacology, and neuroscience. It has been used as a precursor for the synthesis of various pharmaceuticals, including antihypertensive agents and anti-inflammatory drugs. It has also been studied for its potential as a treatment for neurological disorders such as Parkinson's disease and Alzheimer's disease.
properties
IUPAC Name |
methyl 5-butylpiperidine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c1-3-4-5-9-6-7-10(12-8-9)11(13)14-2/h9-10,12H,3-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRLWDBJESMBYGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCC(NC1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.